molecular formula C14H16N2O5S B4263781 3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4263781
M. Wt: 324.35 g/mol
InChI Key: VCLCYBCASZVNOJ-UHFFFAOYSA-N
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Description

3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C15H18N2O4S and a molecular weight of 322.379 Da . This compound features a unique bicyclic structure, incorporating a thienyl group and a hydrazino carbonyl moiety, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the thienyl carbonyl hydrazine intermediate. This intermediate is then reacted with a bicyclic anhydride under controlled conditions to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino carbonyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds include other bicyclic hydrazino carbonyl derivatives, such as:

  • 3-({2-[(3-methyl-2-furyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-({2-[(3-methyl-2-pyridyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

These compounds share structural similarities but differ in the heterocyclic group attached to the carbonyl hydrazine moiety. The unique thienyl group in 3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-[[(3-methylthiophene-2-carbonyl)amino]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-6-4-5-22-11(6)13(18)16-15-12(17)9-7-2-3-8(21-7)10(9)14(19)20/h4-5,7-10H,2-3H2,1H3,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLCYBCASZVNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NNC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-({2-[(3-Methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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